molecular formula C16H16O4 B1670263 Deoxyshikonin CAS No. 43043-74-9

Deoxyshikonin

Cat. No. B1670263
CAS RN: 43043-74-9
M. Wt: 272.29 g/mol
InChI Key: VOMDIEGPEURZJO-UHFFFAOYSA-N
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Description

Deoxyshikonin is a molecular compound with the formula C16H16O4 . It is a phytochemical constituent that has been documented to elicit various oncostatic properties alone or in combination with established therapeutics .


Synthesis Analysis

Deoxyshikonin is synthesized from the roots of three boraginaceous plants, which are commonly used as anticancer herbal medicine in China . The process involves the use of an Agilent ZORBAX SB-C18 column and an isocratic mobile phase consisting of methanol/10 mM ammonium acetate in water/acetonitrile containing 0.05% formic acid .


Molecular Structure Analysis

The molecular structure of Deoxyshikonin is characterized by a molecular formula of C16H16O4, an average mass of 272.296 Da, and a mono-isotopic mass of 272.104858 Da .


Chemical Reactions Analysis

Deoxyshikonin hydroxylases (DSHs) catalyze deoxyshikonin to synthesize shikonin and alkannin . Further studies have shown that genes like LeMYB1 in L. erythrorhozion control the synthesis of the shikonin biosynthetic pathway .


Physical And Chemical Properties Analysis

Deoxyshikonin has a molecular weight of 272.3 and is soluble in DMSO . It has a density of 1.269±0.06 g/cm3 (Predicted), a melting point of 91°C, and a boiling point of 503.7±50.0 °C (Predicted) .

Scientific Research Applications

Antioxidant Activity

Compounds similar to Deoxyshikonin often exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, preventing oxidative stress, and thereby reducing the risk of chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. The design and synthesis of functionalized probes for imaging and treating tumor hypoxia, for instance, highlight the importance of understanding the biochemical pathways involved in oxidative stress and the potential role compounds like Deoxyshikonin could play in modulating these pathways for therapeutic benefits (Liu, Bu, & Shi, 2017).

Safety And Hazards

Deoxyshikonin is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, and protective measures such as wearing gloves, protective clothing, eye protection, and face protection should be taken .

Future Directions

Recent studies have shown that Deoxyshikonin has a proangiogenesis effect and antitumor activity . It has been found to halt cell cycle progression and elicit cell apoptosis in tongue cancer cell lines, reshaping a p38-dependent profile of apoptotic proteome . This suggests potential therapeutic implications for Deoxyshikonin in the management of oral squamous cell carcinoma (OSCC) .

properties

IUPAC Name

5,8-dihydroxy-2-(4-methylpent-3-enyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h4,6-8,17-18H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMDIEGPEURZJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195660
Record name Deoxyshikonin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxyshikonin

CAS RN

43043-74-9
Record name Deoxyshikonin
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Record name Deoxyshikonin
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Record name Deoxyshikonin
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Record name Deoxyshikonin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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